3-Methylxanthine
Overview
Description
3-Methylxanthine is a naturally occurring methylxanthine derivative, structurally related to caffeine, theobromine, and theophylline. It is a metabolite in the caffeine metabolism pathway and is known for its pharmacological properties, including diuretic, cardiac stimulant, and smooth muscle relaxant activities .
Synthetic Routes and Reaction Conditions:
Biodegradation of Theobromine: One method involves the biodegradation of theobromine by fungi such as Aspergillus sydowii PT-2.
Microbial Conversion: Another method involves the direct conversion of theophylline to this compound using metabolically engineered Escherichia coli strains.
Industrial Production Methods: The industrial production of this compound can be achieved through microbial platforms, which provide an economical and environmentally friendly approach. The use of engineered E. coli strains for large-scale conversion of theophylline to this compound is a promising method .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various metabolites.
N-Demethylation: This reaction involves the removal of a methyl group from the nitrogen atom in the xanthine structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
N-Demethylation Conditions: Enzymatic reactions using N-demethylase enzymes are commonly employed for N-demethylation.
Major Products Formed:
3-Methyluric Acid: One of the major products formed from the oxidation of this compound.
Xanthine: Another product formed through N-demethylation reactions.
Mechanism of Action
Target of Action
3-Methylxanthine primarily targets adenosine receptors in the central nervous system and peripheral tissues . These receptors play a crucial role in various physiological processes, including neurotransmission and inflammation .
Mode of Action
This compound acts as an antagonist of adenosine receptors . By binding to these receptors, it prevents adenosine, a naturally occurring purine nucleoside that acts as a neuromodulator, from exerting its effects. This leads to increased neural activity and reduced inflammation .
Biochemical Pathways
This compound affects the phosphodiesterase pathway . It inhibits the enzyme phosphodiesterase, leading to an increase in cyclic guanosine monophosphate (GMP) levels . This can result in various downstream effects, such as smooth muscle relaxation and bronchodilation .
Pharmacokinetics
It is known that methylxanthines, in general, are rapidly and completely absorbed in the gastrointestinal tract . Less than 2% of the administered caffeine, a methylxanthine, is excreted unchanged in human urine .
Result of Action
The antagonism of adenosine receptors by this compound results in a variety of effects. It acts as a brain cortex stimulant , leading to increased awareness and wakefulness, improved clear thinking, and reduced fatigue . In addition, it has immunomodulatory and anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level and the presence of certain metal ions, such as Fe2+, can significantly affect the production of this compound . Furthermore, the compound’s action may also be affected by the presence of other substances in the body, such as other drugs or dietary constituents .
Biochemical Analysis
Biochemical Properties
3-Methylxanthine is known to exert its molecular effects through adenosine receptor antagonism and phosphodiesterase inhibition . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in biochemical reactions. For instance, it has been found to enhance the effectiveness of cisplatin, a chemotherapy drug, by promoting apoptosis both in vivo and in vitro .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to enhance cisplatin-induced apoptosis via a dopamine receptor D1-dependent pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It significantly enhances the effectiveness of cisplatin by promoting apoptosis, revealing a dopamine receptor D1-dependent pathway mediated by this compound .
Temporal Effects in Laboratory Settings
It has been found to significantly enhance the effectiveness of cisplatin, a chemotherapy drug, by promoting apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to significantly enhance the effectiveness of cisplatin by promoting apoptosis both in vivo and in vitro
Metabolic Pathways
This compound is involved in the caffeine metabolism pathway It interacts with various enzymes or cofactors within this pathway
Scientific Research Applications
3-Methylxanthine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of xanthine derivatives and their chemical properties.
Biology: It plays a role in the study of metabolic pathways involving methylxanthines.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-Dimethylxanthine): Found in cocoa products, it has mild stimulant and diuretic effects.
Theophylline (1,3-Dimethylxanthine): Used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Uniqueness of 3-Methylxanthine: this compound is unique in its specific pharmacological profile, particularly its potential role in enhancing the efficacy of chemotherapy drugs like cisplatin. Its ability to act as an adjuvant in cancer treatment sets it apart from other methylxanthines .
Biological Activity
3-Methylxanthine (3-MX) is a methylated derivative of xanthine, a purine base found in various biological systems. It is known for its biological activities, particularly as a modulator of adenosine receptors and an inhibitor of phosphodiesterase (PDE) enzymes. This article explores the biological activity of 3-MX, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.
This compound has the molecular formula C_7H_8N_4O_2 and a molecular weight of 168.16 g/mol. It is structurally related to other methylxanthines such as caffeine and theobromine, which also exhibit significant biological activities.
This compound primarily exerts its effects through the following mechanisms:
- Adenosine Receptor Antagonism : 3-MX acts as an antagonist at adenosine A1 and A2A receptors, which are involved in various physiological processes including neurotransmission and cardiovascular function. This antagonism can lead to increased alertness and enhanced cognitive function .
- Phosphodiesterase Inhibition : By inhibiting PDE enzymes, 3-MX increases intracellular levels of cyclic AMP (cAMP), which plays a crucial role in signaling pathways that regulate metabolism, cell growth, and inflammation .
2. Pharmacological Effects
Research has demonstrated several pharmacological effects of 3-MX:
- Anti-inflammatory Properties : Studies indicate that 3-MX may reduce inflammation by modulating immune responses through its action on adenosine receptors .
- Bronchodilation : Similar to other methylxanthines, 3-MX has shown potential as a bronchodilator, making it relevant in the treatment of respiratory conditions such as asthma .
- Diuretic Effects : Methylxanthines are known to have diuretic properties, which can be beneficial in managing fluid retention .
Metabolism
This compound is metabolized primarily through N-demethylation pathways. It can be produced from the degradation of theobromine by certain fungi, such as Aspergillus tamarii and Aspergillus sydowii, which utilize it as an intermediate metabolite . The metabolic pathway involves the conversion of theobromine to 3-MX, followed by further degradation to xanthine and uric acid.
Case Study 1: Biodegradation of Theobromine
A study conducted by Algharrawi et al. highlighted the biodegradation of theobromine by fungal strains that produced significant amounts of 3-MX. The study utilized high-performance liquid chromatography (HPLC) to quantify metabolites and found that A. tamarii PT-7 effectively degraded nearly all 3-MX at low substrate concentrations .
Fungal Strain | Metabolites Produced |
---|---|
A. niger PT-1 | Not found |
A. sydowii PT-2 | This compound, Xanthine |
A. tamarii PT-7 | This compound, Xanthine, Uric Acid |
Case Study 2: Safety Assessment in Cosmetics
The safety assessment report on methylxanthines indicated that topical application of compounds like 3-MX showed varying absorption rates across different skin types. The metabolites detected included this compound among others, suggesting its potential systemic effects when applied topically .
Toxicity Studies
Toxicity studies have evaluated the safety profile of methylxanthines including 3-MX. For instance, repeated dose studies in rats indicated significant adverse effects at high doses (e.g., LD50 values for related compounds like caffeine were noted), suggesting a need for cautious use in therapeutic applications .
Properties
IUPAC Name |
3-methyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSNIKWWOQHZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148107 | |
Record name | 3-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1076-22-8 | |
Record name | 3-Methylxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydro-3-methyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS6X982OEC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | 3-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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